Cas no 21013-96-7 (2-(hydroxyimino)methylphenol)
2-(hydroxyimino)methylphenol Chemical and Physical Properties
Names and Identifiers
-
- benzaldehyde, 2-hydroxy-, oxime, [c(e)]- (9ci)
- 2-(hydroxyimino)methylphenol
- VS-03748
- 2QTV2A0T5Q
- S-1600
- (2-Hydroxyphenylmethylene)azanol
- 2-Hydroxybenzaldehyde oxime
- MFCD00002120
- NSC-5057
- NSC 5057
- SCHEMBL133728
- o-Hydroxybenzaldoxime
- SALICYLALDEHYDE, OXIME
- AI3-10566
- (E)-2-hydroxybenzaldehydeoxime
- AKOS015890714
- EN300-15676
- Salicylaldehydoxime
- WLN: QNU1R BQ
- 2-[(E)-hydroxyiminomethyl]phenol
- Salicylaldoxime
- ORIHZIZPTZTNCU-YVMONPNESA-N
- STK803656
- 1-08-00-00520 (Beilstein Handbook Reference)
- UNII-2QTV2A0T5Q
- 2-[(hydroxyimino)methyl]phenol
- 2-Formylphenol oxime
- CS-0309097
- BENZALDEHYDE, 2-HYDROXY-, OXIME, [C(E)]-
- SCHEMBL2596949
- Salicylaldehyde oxime
- 2-Hydroxybenzaldoxime
- S0005
- BBL013317
- Salicylaldoxime [MI]
- EINECS 202-353-8
- o-Hydroxybenzaldehyde oxime
- AKOS000119903
- (E)-2-hydroxybenzaldehyde oxime
- A859297
- Saldox
- 2-[(E)-(hydroxyimino)methyl]phenol
- 21013-96-7
- BRN 1859881
- Benzaldehyde, 2-hydroxy-, oxime
- Z49568319
- HY-D0216
- NSC5057
- CS-0010128
- Salicylaldoxime, >=98.0% (NT)
- 94-67-7
-
- Inchi: 1S/C7H7NO2/c9-7-4-2-1-3-6(7)5-8-10/h1-5,9-10H/b8-5+
- InChI Key: ORIHZIZPTZTNCU-VMPITWQZSA-N
- SMILES: OC1C=CC=CC=1/C=N/O
Computed Properties
- Exact Mass: 137.04771
- Monoisotopic Mass: 137.047678466g/mol
- Isotope Atom Count: 0
- Hydrogen Bond Donor Count: 2
- Hydrogen Bond Acceptor Count: 1
- Heavy Atom Count: 10
- Rotatable Bond Count: 1
- Complexity: 125
- Covalently-Bonded Unit Count: 1
- Defined Atom Stereocenter Count: 0
- Undefined Atom Stereocenter Count : 0
- Defined Bond Stereocenter Count: 1
- Undefined Bond Stereocenter Count: 0
- XLogP3: 1.5
- Topological Polar Surface Area: 52.8Ų
Experimental Properties
- PSA: 52.82
2-(hydroxyimino)methylphenol Pricemore >>
| Related Categories | No. | Product Name | Cas No. | Purity | Specification | Price | update time | Inquiry |
|---|---|---|---|---|---|---|---|---|
| Enamine | EN300-15676-0.05g |
2-[(hydroxyimino)methyl]phenol |
21013-96-7 | 95% | 0.05g |
$19.0 | 2023-02-09 | |
| Enamine | EN300-15676-0.1g |
2-[(hydroxyimino)methyl]phenol |
21013-96-7 | 95% | 0.1g |
$19.0 | 2023-02-09 | |
| Enamine | EN300-15676-0.25g |
2-[(hydroxyimino)methyl]phenol |
21013-96-7 | 95% | 0.25g |
$19.0 | 2023-02-09 | |
| Enamine | EN300-15676-0.5g |
2-[(hydroxyimino)methyl]phenol |
21013-96-7 | 95% | 0.5g |
$19.0 | 2023-02-09 | |
| Enamine | EN300-15676-1.0g |
2-[(hydroxyimino)methyl]phenol |
21013-96-7 | 95% | 1g |
$0.0 | 2023-06-08 | |
| Enamine | EN300-15676-2.5g |
2-[(hydroxyimino)methyl]phenol |
21013-96-7 | 95% | 2.5g |
$20.0 | 2023-02-09 | |
| Enamine | EN300-15676-5.0g |
2-[(hydroxyimino)methyl]phenol |
21013-96-7 | 95% | 5.0g |
$21.0 | 2023-02-09 | |
| Enamine | EN300-15676-10.0g |
2-[(hydroxyimino)methyl]phenol |
21013-96-7 | 95% | 10.0g |
$22.0 | 2023-02-09 | |
| Alichem | A019144319-1000g |
2-Hydroxybenzaldehydeoxime |
21013-96-7 | 95% | 1000g |
$400.00 | 2023-09-02 | |
| SHANG HAI HAO HONG Biomedical Technology Co., Ltd. | 1379767-1g |
(E)-2-Hydroxybenzaldehyde oxime |
21013-96-7 | 97% | 1g |
¥507 | 2023-04-14 |
2-(hydroxyimino)methylphenol Related Literature
-
Xue-Ying Wang,Ying Pei,Min Xie,Zi-He Jin,Ya-Shi Xiao,Yang Wang,Li-Na Zhang,Yan Li,Wei-Hua Huang Lab Chip, 2015,15, 1178-1187
-
Doug Ogrin,Laura H. van Poppel,Simon G. Bott,Andrew R. Barron Dalton Trans., 2004, 3689-3694
-
Eunhak Lim,Jiyoung Heo,Seong Keun Kim Nanoscale, 2019,11, 11369-11378
-
Jingquan Liu,Huiyun Liu,Zhongfan Jia,Volga Bulmus,Thomas P. Davis Chem. Commun., 2008, 6582-6584
-
Inês S. Albuquerque,Hélia F. Jeremias,Miguel Chaves-Ferreira,Dijana Matak-Vinkovic,Omar Boutureira,Carlos C. Romão Chem. Commun., 2015,51, 3993-3996
Additional information on 2-(hydroxyimino)methylphenol
Comprehensive Guide to Benzaldehyde, 2-hydroxy-, oxime, [c(e)]- (9CI) (CAS No. 21013-96-7): Properties, Applications, and Market Insights
Benzaldehyde, 2-hydroxy-, oxime, [c(e)]- (9CI) (CAS No. 21013-96-7) is a specialized organic compound with significant applications in various industries. This compound, also known as 2-hydroxybenzaldehyde oxime, belongs to the class of oxime derivatives, which are widely studied for their unique chemical properties and versatility. The [c(e)]- notation indicates its specific stereochemical configuration, making it particularly interesting for researchers and industrial applications.
The molecular structure of benzaldehyde, 2-hydroxy-, oxime combines a benzene ring with both hydroxyl and oxime functional groups. This combination gives the compound distinctive characteristics, including potential chelating properties and reactivity patterns that are valuable in organic synthesis. With growing interest in specialty chemicals and fine chemicals, compounds like this are gaining attention in research circles and industrial applications.
Recent trends in green chemistry and sustainable synthesis have brought renewed focus on oxime compounds. Researchers are particularly interested in how 2-hydroxybenzaldehyde oxime derivatives can contribute to environmentally friendly chemical processes. The compound's potential as a ligand in coordination chemistry and its role in catalytic systems are areas of active investigation, aligning with current demands for more efficient and sustainable chemical technologies.
In the pharmaceutical sector, benzaldehyde oxime derivatives are being explored for their biological activities. While not directly used as active pharmaceutical ingredients, these compounds serve as important intermediates in drug synthesis. The presence of both hydroxyl and oxime groups in CAS 21013-96-7 makes it particularly interesting for developing novel therapeutic agents, especially in the context of targeted drug delivery systems and medicinal chemistry research.
The material science field has shown increasing interest in 2-hydroxybenzaldehyde oxime compounds for their potential applications in polymer modification and material stabilization. Recent studies suggest these compounds may play roles in creating advanced materials with improved thermal stability or specific optical properties. This aligns with current industry demands for high-performance materials in electronics, coatings, and specialty plastics.
From a commercial perspective, the market for specialty oxime compounds like benzaldehyde, 2-hydroxy-, oxime has shown steady growth. Manufacturers and suppliers are responding to increased demand from research institutions and specialty chemical companies. The compound's CAS number 21013-96-7 serves as a crucial identifier in global chemical commerce, ensuring proper classification and handling in international trade.
Quality control and analytical methods for [c(e)]-2-hydroxybenzaldehyde oxime have advanced significantly in recent years. Modern techniques including HPLC analysis, mass spectrometry, and NMR spectroscopy allow for precise characterization of this compound. These analytical capabilities are particularly important given the compound's specific stereochemistry and the need for high purity in many applications.
Environmental considerations for CAS 21013-96-7 follow standard protocols for organic compounds. While not classified as hazardous, proper handling procedures are recommended, especially in research and industrial settings. The compound's environmental fate and potential biodegradation pathways are subjects of ongoing study, particularly in the context of green chemistry principles and sustainable chemical practices.
Future research directions for benzaldehyde, 2-hydroxy-, oxime derivatives may focus on their potential in energy storage systems and catalytic converters, areas that align with global trends in renewable energy and emission control. The compound's unique structural features make it a candidate for investigation in these cutting-edge applications.
For researchers and industry professionals seeking information about 2-hydroxybenzaldehyde oxime [c(e)]-, several key resources are available. Technical data sheets from reputable suppliers provide essential physical and chemical property data, while scientific literature offers insights into current research applications. The compound's CAS registry number 21013-96-7 serves as the most reliable identifier for locating specific information across databases and regulatory documents.
In conclusion, benzaldehyde, 2-hydroxy-, oxime, [c(e)]- (9CI) represents an important specialty chemical with diverse potential applications. From pharmaceutical research to material science, this compound continues to attract scientific and industrial interest. As research methodologies advance and new applications emerge, the significance of this and related oxime compounds is likely to grow, particularly in fields emphasizing sustainable chemistry and advanced material development.
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